

Determination of Ethyl Maltol Concentration in E-Liquids: Application Notes and Protocols

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Compound of Interest

Compound Name: Ethyl Maltol

Cat. No.: B125961

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Introduction

Ethyl maltol is a widely used flavoring agent in e-liquids, imparting a sweet, caramel-like, or cotton candy-like taste.[1][2][3][4] Its prevalence and potential for thermal degradation into harmful compounds during the vaping process necessitate accurate and reliable methods for its quantification in e-liquid formulations.[2] These application notes provide detailed protocols for the determination of **ethyl maltol** concentration in e-liquids using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), the two most common analytical techniques for this purpose.[5][6][7][8] The protocols are designed to be readily implemented in a laboratory setting for quality control, regulatory compliance, and research applications.

Quantitative Data Summary

The concentration of **ethyl maltol** in e-liquids can vary significantly depending on the flavor profile and manufacturer. Several studies have quantified **ethyl maltol** in commercially available e-liquids, with concentrations ranging from below the limit of quantification to over 22 mg/mL.[9] A summary of reported concentrations is presented in the table below.

E-Liquid Flavor Category	Ethyl Maltol Concentration Range (mg/mL)	Reference
Various Flavors	Below Limit of Quantitation (BLOQ) - 4.2	[10]
Tobacco	> 22	[9]
Fruit, Dessert, Candy, Menthol/Mint, Tobacco	Detected but not quantified	[6]
Various Flavors	0.1 - 0.5 (for calibration curve)	[1]
Tiramisu	Present (concentration not specified)	[11]
"Eisbombe"	Detected (concentration not specified)	[7]
Various Flavors	Detected in 32% of 16,839 e-liquids	[4]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Method

GC-MS is a robust and highly specific method for the analysis of volatile and semi-volatile compounds like **ethyl maltol** in the complex e-liquid matrix.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[8\]](#)

1.1. Principle

The e-liquid sample is diluted and injected into the gas chromatograph, where **ethyl maltol** is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

1.2. Materials and Reagents

- **Ethyl Maltol** reference standard ($\geq 99\%$ purity)
- Methanol (LC-MS grade)[5][12]
- Propylene Glycol (PG) and Vegetable Glycerin (VG) (USP grade)[12]
- Internal Standard (IS), e.g., d6-**ethyl maltol** or other suitable deuterated analog
- Volumetric flasks, pipettes, and autosampler vials

1.3. Instrumentation

- Gas chromatograph with a mass selective detector (GC-MS)
- Capillary column suitable for flavor analysis (e.g., DB-624UI, 30 m x 0.25 mm ID x 1.4 μm film thickness)[5][12]

1.4. Standard and Sample Preparation

- Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of **ethyl maltol** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of PG and VG to create calibration standards ranging from 0.1 to 10 $\mu\text{g/mL}$. [12]
- Internal Standard Spiking Solution: Prepare a solution of the internal standard in methanol at a concentration of 10 $\mu\text{g/mL}$.
- Sample Preparation: Dilute the e-liquid sample 100-fold with methanol. [5][12] For a 1 mL final volume, add 10 μL of the e-liquid to 990 μL of methanol.
- Final Sample/Standard Preparation: In an autosampler vial, combine 100 μL of the diluted sample or working standard with 100 μL of the internal standard spiking solution.

1.5. GC-MS Parameters

Parameter	Value
Inlet Temperature	250 °C
Injection Volume	1 µL
Split Ratio	20:1
Carrier Gas	Helium
Flow Rate	1.0 mL/min
Oven Program	Initial 40 °C, hold for 1 min, ramp to 240 °C at 15 °C/min, hold for 5 min
Transfer Line Temp	280 °C
Ion Source Temp	230 °C
Quadrupole Temp	150 °C
Ionization Mode	Electron Ionization (EI) at 70 eV[11]
Acquisition Mode	Selected Ion Monitoring (SIM)
Quantifier Ion	m/z 140
Qualifier Ions	m/z 111, 83

1.6. Data Analysis

Construct a calibration curve by plotting the ratio of the peak area of **ethyl maltol** to the peak area of the internal standard against the concentration of the calibration standards. Determine the concentration of **ethyl maltol** in the e-liquid sample from the calibration curve, accounting for the initial dilution.

High-Performance Liquid Chromatography (HPLC) Method

HPLC with UV or Diode Array Detection (DAD) is a widely used alternative for the quantification of **ethyl maltol**, particularly for its non-destructive nature and suitability for less volatile compounds.[13]

2.1. Principle

The diluted e-liquid sample is injected into the HPLC system. **Ethyl maltol** is separated on a reversed-phase column based on its polarity. The concentration is determined by measuring its absorbance at a specific wavelength using a UV or DAD detector.

2.2. Materials and Reagents

- **Ethyl Maltol** reference standard ($\geq 99\%$ purity)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid or Acetic acid (for mobile phase modification)
- Volumetric flasks, pipettes, and autosampler vials

2.3. Instrumentation

- HPLC system with a pump, autosampler, column oven, and UV or DAD detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μm particle size).

2.4. Standard and Sample Preparation

- **Stock Standard Solution (1 mg/mL):** Accurately weigh 10 mg of **ethyl maltol** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- **Working Standard Solutions:** Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create calibration standards ranging from 1 to 50 $\mu\text{g/mL}$.
- **Sample Preparation:** Dilute the e-liquid sample 100-fold with the mobile phase. For a 1 mL final volume, add 10 μL of the e-liquid to 990 μL of the mobile phase. Filter the diluted sample through a 0.45 μm syringe filter before injection.

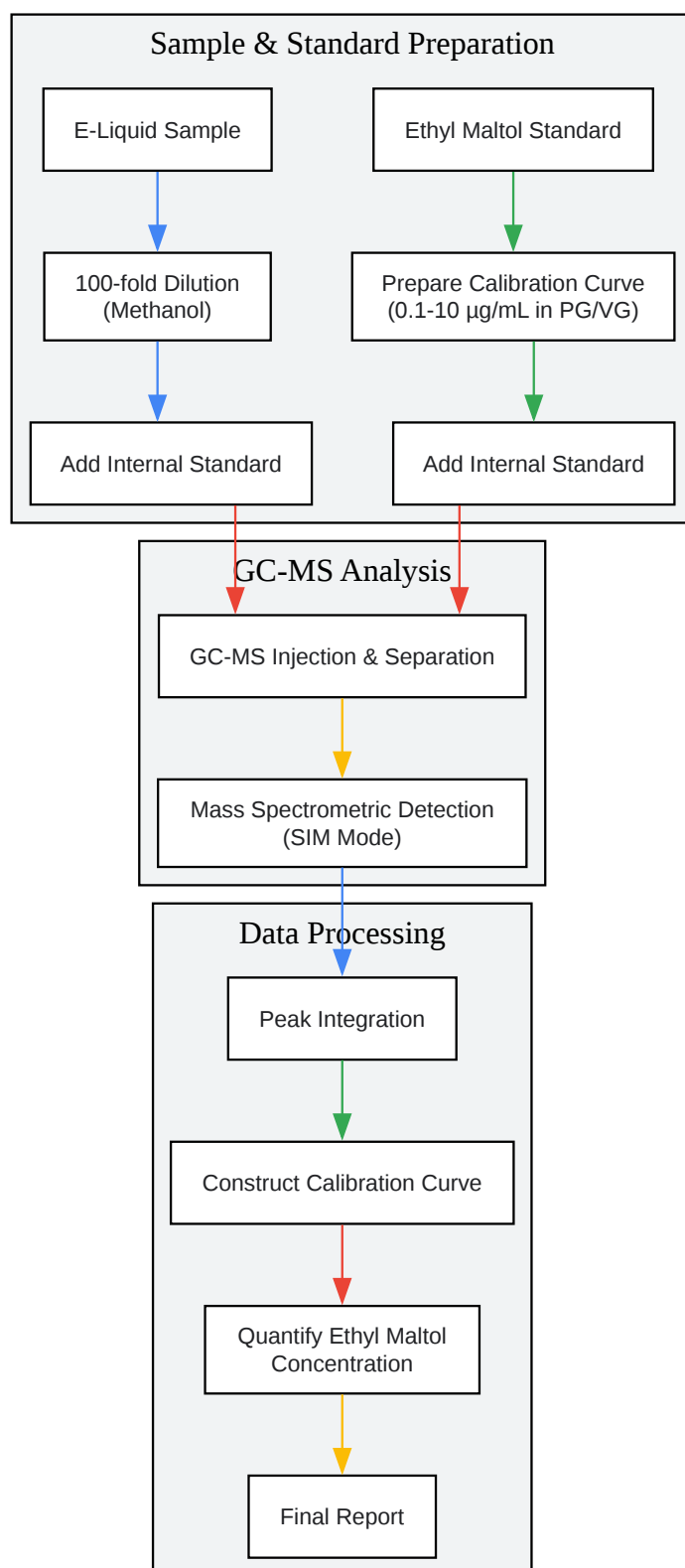
2.5. HPLC Parameters

Parameter	Value
Mobile Phase	Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% Formic Acid
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	276 nm ^[14]
Run Time	10 minutes

2.6. Data Analysis

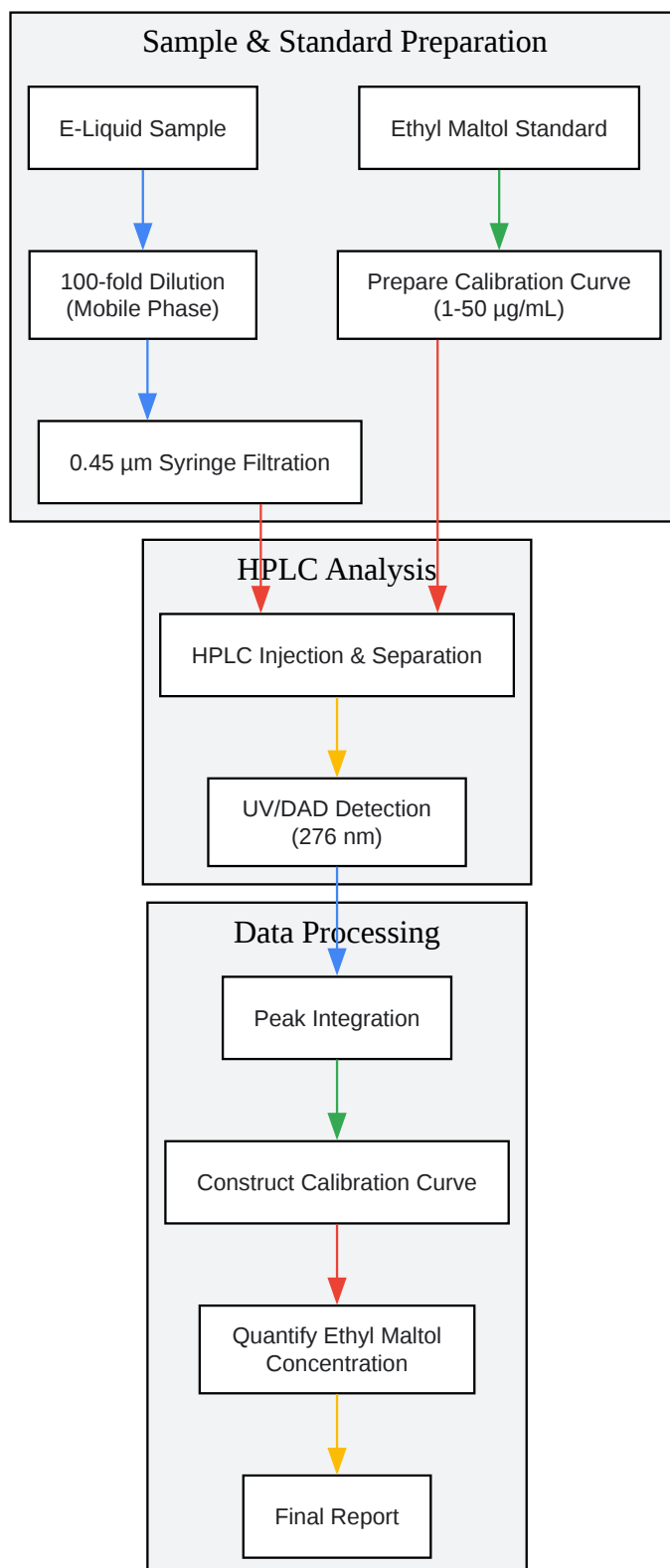
Construct a calibration curve by plotting the peak area of **ethyl maltol** against the concentration of the calibration standards. Determine the concentration of **ethyl maltol** in the e-liquid sample from the calibration curve, accounting for the initial dilution.

Experimental Workflows



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Caption: GC-MS workflow for **ethyl maltol** determination.



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Caption: HPLC-UV/DAD workflow for **ethyl maltol** determination.

Method Validation

For routine analysis and to ensure data quality, it is imperative to validate the analytical method. Key validation parameters include:

- **Linearity:** Assess the linear relationship between the analyte concentration and the instrument response over the desired concentration range. A correlation coefficient (r^2) of >0.99 is generally considered acceptable.[\[5\]](#)
- **Accuracy:** Determine the closeness of the measured value to the true value by analyzing spiked samples at different concentration levels. Recoveries between 80-120% are typically acceptable.
- **Precision:** Evaluate the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method by analyzing replicate samples. The relative standard deviation (RSD) should typically be less than 15%.
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. The LOQ for **ethyl maltol** has been reported in the range of 0.0011 to 0.63 mg/mL depending on the method.[\[5\]](#)[\[13\]](#)[\[15\]](#)
- **Specificity:** Ensure that the method can unequivocally assess the analyte in the presence of other components in the e-liquid matrix.

Conclusion

The GC-MS and HPLC methods detailed in these application notes provide robust and reliable approaches for the determination of **ethyl maltol** concentration in e-liquids. Proper method validation is crucial to ensure the accuracy and precision of the results. The choice between GC-MS and HPLC will depend on the available instrumentation, the desired level of sensitivity and specificity, and the overall analytical workflow of the laboratory. These protocols serve as a foundational guide for researchers, scientists, and drug development professionals involved in the analysis of e-liquid formulations.

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References

- 1. researchgate.net [researchgate.net]
- 2. Two Fast GC-MS Methods for the Measurement of Nicotine, Propylene Glycol, Vegetable Glycol, Ethylmaltol, Diacetyl, and Acetylpropionyl in Refill Liquids for E-Cigarettes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two Fast GC-MS Methods for the Measurement of Nicotine, Propylene Glycol, Vegetable Glycol, Ethylmaltol, Diacetyl, and Acetylpropionyl in Refill Liquids for E-Cigarettes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tobaccocontrol.bmj.com [tobaccocontrol.bmj.com]
- 5. New Analytical Method for Quantifying Flavoring Chemicals of Potential Respiratory Health Risk Concerns in e-Cigarette Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | New Analytical Method for Quantifying Flavoring Chemicals of Potential Respiratory Health Risk Concerns in e-Cigarette Liquids [frontiersin.org]
- 7. Chemical analysis of electronic cigarette liquids (e-liquids) and direct nicotine quantitation using surface-assisted flowing atmospheric-pressure apt ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03931E [pubs.rsc.org]
- 8. pertanika.upm.edu.my [pertanika.upm.edu.my]
- 9. Ethyl maltol, vanillin, corylone and other conventional confectionery-related flavour chemicals dominate in some e-cigarette liquids labelled 'tobacco' flavoured - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical and toxicological evaluation of flavor chemicals in electronic cigarette refill fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ar.copernicus.org [ar.copernicus.org]
- 12. frontiersin.org [frontiersin.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. fao.org [fao.org]
- 15. researchgate.net [researchgate.net]

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